Cas no 19716-61-1 (8-Oxocoptisine)

8-Oxocoptisine structure
8-Oxocoptisine structure
Nome del prodotto:8-Oxocoptisine
Numero CAS:19716-61-1
MF:C19H13NO5
MW:335.310225248337
CID:2002129
PubChem ID:5245667

8-Oxocoptisine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,3,9,10-dimethylenedioxy-8-oxoprotoberberine
    • 5,6-dihydro-2,3,9,10-di(methylenedioxy)-8H-dibenzo[a,g]quinolizin-8-one
    • 6,7-Dihydro-[1,3]dioxolo[4,5-g][1,3]dioxolo[4',5':7,8]isochino[3,2-a]isochinolin-4-on
    • 6,7-dihydro-[1,3]dioxolo[4,5-g][1,3]dioxolo[4',5':7,8]isoquino[3,2-a]isoquinolin-4-one
    • 8-oxo-coptisine
    • coptisin-8-one
    • 8-Oxycoptisine
    • 8-Oxocoptisine
    • BDBM50131223
    • E88595
    • MS-25070
    • DTXSID901317158
    • 5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(24),2,4(8),9,15(23),16(20),21-heptaen-14-one
    • CHEMBL3612189
    • SCHEMBL16168521
    • 6,7-Dihydro-4H-[1,3]dioxolo[4',5':7,8]isoquinolino[3,2-a][1,3]dioxolo[4,5-g]isoquinolin-4-one
    • 19716-61-1
    • HY-N8346
    • PD150673
    • CS-0143435
    • AC-35042
    • AKOS040760162
    • FT-0777687
    • DA-70386
    • 5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.0(2),(1)?.0?,?.0(1)?,(2)(3).0(1)?,(2)?]tetracosa-1(24),2,4(8),9,15,20,22-heptaen-14-one
    • Inchi: 1S/C19H13NO5/c21-19-17-11(1-2-14-18(17)25-9-22-14)5-13-12-7-16-15(23-8-24-16)6-10(12)3-4-20(13)19/h1-2,5-7H,3-4,8-9H2
    • Chiave InChI: UCAFJBSQKXVPDX-UHFFFAOYSA-N
    • Sorrisi: O1C([H])([H])OC2=C1C([H])=C1C(=C2[H])C([H])([H])C([H])([H])N2C(C3C4=C(C([H])=C([H])C=3C([H])=C21)OC([H])([H])O4)=O

Proprietà calcolate

  • Massa esatta: 335.07937252 g/mol
  • Massa monoisotopica: 335.07937252 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 0
  • Complessità: 621
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Peso molecolare: 335.3
  • Superficie polare topologica: 57.2

Proprietà sperimentali

  • Colore/forma: Cryst.
  • Densità: 1.61±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 283-285 ºC
  • Solubilità: Insuluble (2.9E-4 g/L) (25 ºC),

8-Oxocoptisine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1142-1 mg
8-Oxycoptisine
19716-61-1 96.64%
1mg
¥1217.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1142-10 mg
8-Oxycoptisine
19716-61-1 96.64%
10mg
¥3987.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1142-50 mg
8-Oxycoptisine
19716-61-1 96.64%
50mg
¥9987.00 2022-04-26
TargetMol Chemicals
TN1142-5 mg
8-Oxocoptisine
19716-61-1 98%
5mg
¥ 2,530 2023-07-11
TargetMol Chemicals
TN1142-5mg
8-Oxocoptisine
19716-61-1 96.64%
5mg
¥ 2350 2024-07-20
Ambeed
A704184-1mg
6,7-Dihydro-4H-[1,3]dioxolo[4',5':7,8]isoquinolino[3,2-a][1,3]dioxolo[4,5-g]isoquinolin-4-one
19716-61-1 98%
1mg
$75.0 2025-03-04
A2B Chem LLC
AE94515-1mg
8-Oxocoptisine
19716-61-1 ≥98%
1mg
$84.00 2024-04-20
A2B Chem LLC
AE94515-5mg
8-Oxocoptisine
19716-61-1 ≥98%
5mg
$309.00 2024-04-20
TargetMol Chemicals
TN1142-1mg
8-Oxocoptisine
19716-61-1 96.64%
1mg
¥ 948 2024-07-20
TargetMol Chemicals
TN1142-50mg
8-Oxocoptisine
19716-61-1 96.64%
50mg
¥ 7930 2024-07-20

8-Oxocoptisine Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:19716-61-1)8-Oxocoptisine
A1201397
Purezza:99%
Quantità:5mg
Prezzo ($):214.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:19716-61-1)8-Oxycoptisine
TBW00809
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta